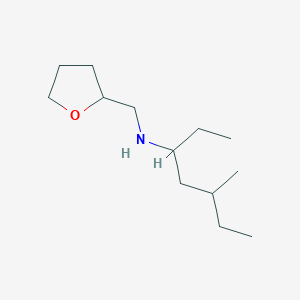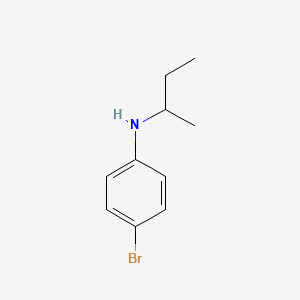
4-bromo-N-(butan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(butan-2-yl)aniline: is an organic compound that belongs to the class of anilines, where the aniline molecule is substituted with a bromine atom at the para position and a butan-2-yl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(butan-2-yl)aniline can be achieved through several steps:
Protection of Aniline: The aniline nitrogen is protected using tert-butylsilyl (TBS) protection to prevent unwanted reactions.
Bromination: The protected aniline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Deprotection and Alkylation: The TBS group is removed, and the resulting aniline is alkylated with butan-2-yl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-bromo-N-(butan-2-yl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF).
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxy derivatives.
Coupling Products: Biaryl compounds or complex aromatic systems
科学的研究の応用
Chemistry: 4-bromo-N-(butan-2-yl)aniline is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4-bromo-N-(butan-2-yl)aniline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the butan-2-yl group contribute to the compound’s ability to bind to specific sites on proteins, altering their function and leading to various biological effects. The exact molecular pathways depend on the specific application and target .
類似化合物との比較
4-bromoaniline: Lacks the butan-2-yl group, making it less sterically hindered.
N-(butan-2-yl)aniline: Lacks the bromine atom, affecting its reactivity and biological activity.
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with additional methyl groups, leading to different steric and electronic properties
Uniqueness: 4-bromo-N-(butan-2-yl)aniline is unique due to the combination of the bromine atom and the butan-2-yl group, which provides a balance of steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
IUPAC Name |
4-bromo-N-butan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXRJTZUBCNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
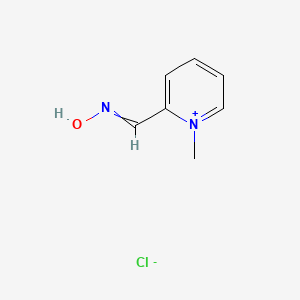
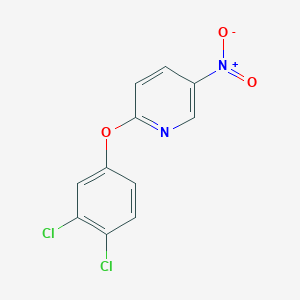
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)



![Methyl 4-{[(cyclopropylmethyl)amino]methyl}benzoate](/img/structure/B7809067.png)

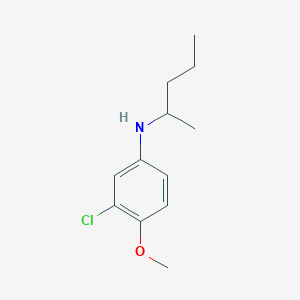
amine](/img/structure/B7809096.png)
